

A Technical Guide to the Physicochemical Properties of 3-Nitrobenzoic Acid

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Compound of Interest

Compound Name: 3-Nitrobenzoic acid

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This technical guide provides a comprehensive overview of the melting and boiling points of **3-Nitrobenzoic acid**, a compound of significant interest in organic synthesis and pharmaceutical development. The document details standard experimental protocols for the determination of these physical constants and includes a summary of reported values from various sources.

Physicochemical Data of 3-Nitrobenzoic Acid

3-Nitrobenzoic acid, an aromatic carboxylic acid, is a crystalline solid at standard conditions. Its physical properties, particularly its melting and boiling points, are critical indicators of purity and are essential for its application in synthesis and material science.

Data Presentation

The following table summarizes the reported melting and boiling points for **3-Nitrobenzoic acid** from multiple sources. The variation in reported values can be attributed to differences in experimental methods and sample purity.

Physical Property	Reported Value (°C)
Melting Point	139 - 141[1]
	143[2]
	139.0 - 143.0
	140 - 142
	139 - 142[3]
	141
	142
Boiling Point	>260[2]
	340.7 ± 25.0 (at 760 mmHg)
	295.67 (rough estimate)

Experimental Protocols

Accurate determination of melting and boiling points is fundamental in chemical analysis. The following sections detail the standard methodologies for these measurements.

2.1. Melting Point Determination (Capillary Method)

The capillary method is the standard technique for determining the melting point of a solid crystalline substance.[2][4] This method relies on heating a small sample in a capillary tube and observing the temperature range over which the solid-to-liquid phase transition occurs.[4]

Methodology:

- **Sample Preparation:** The sample must be completely dry and in a fine, powdered form to ensure uniform heat transfer.[4] If necessary, the sample should be crushed using a mortar and pestle.
- **Capillary Tube Loading:** A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample

tightly into a compact column at the bottom.

- **Apparatus Setup:** The loaded capillary tube is placed in a melting point apparatus, which typically consists of a heated metal block or a liquid bath.^[2] The apparatus must include a calibrated thermometer or a digital temperature sensor placed in close proximity to the capillary tube.
- **Heating and Observation:** The sample is heated at a controlled, slow rate, typically around 1-2°C per minute, as it approaches the expected melting point.
- **Data Recording:** Two temperatures are recorded:
 - **Initial Melting Point:** The temperature at which the first drop of liquid appears.
 - **Final Melting Point:** The temperature at which the entire sample has transitioned into a liquid. The recorded melting point is typically reported as a range between these two temperatures.^[4] For pure compounds, this range is narrow, often within 0.5-1.0°C.^[5]

2.2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.^[3]^[6] Several methods can be employed for its determination, with the choice often depending on the quantity of the available sample.^[7]

Methodology (Thiele Tube Method):

- **Apparatus Setup:** A small quantity of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.
- **Assembly:** The test tube assembly is attached to a thermometer. This entire setup is then placed in a Thiele tube containing a high-boiling point oil (such as mineral oil or silicone oil), ensuring the sample is immersed in the oil.^[8]
- **Heating:** The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution throughout the oil.

- Observation: As the temperature rises, the air trapped in the capillary tube will expand and escape as a slow stream of bubbles. Upon further heating, the liquid will start to boil, and its vapor will fill the capillary tube, resulting in a rapid and continuous stream of bubbles.
- Data Recording: The heat source is removed once a steady stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6][8] It is crucial to also record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[3][9]

Synthesis of 3-Nitrobenzoic Acid

3-Nitrobenzoic acid is commonly synthesized via the electrophilic aromatic substitution of benzoic acid. The carboxylic acid group is a meta-directing deactivator, leading to the preferential addition of the nitro group at the meta position.[1]

Caption: Synthesis of **3-Nitrobenzoic Acid** via Nitration.

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